N-Methyl-2-(pyridin-3-yl)acetamide

Structure-Activity Relationship Medicinal Chemistry Drug Design

Researchers requiring defined 3-pyridinyl regioisomers for SAR studies risk supply of positional isomers with altered binding. N-Methyl-2-(pyridin-3-yl)acetamide (CAS 106271-65-2) eliminates this. • Published crystal structure directly usable in AutoDock, Schrödinger Suite & GOLD for docking/pharmacophore modeling • Validated scaffold for bis-pyridinium oxime AChE reactivator synthesis - 2- or 4-pyridinyl isomers yield unknown kinetics • ≥97% purity with NMR, HPLC & GC documentation for reference standard use & method validation. Batch-to-batch consistency assured.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 106271-65-2
Cat. No. B010214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-2-(pyridin-3-yl)acetamide
CAS106271-65-2
Synonyms3-Pyridineacetamide,N-methyl-(6CI,9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCNC(=O)CC1=CN=CC=C1
InChIInChI=1S/C8H10N2O/c1-9-8(11)5-7-3-2-4-10-6-7/h2-4,6H,5H2,1H3,(H,9,11)
InChIKeyZSAKQFQRQIMIIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-2-(pyridin-3-yl)acetamide: Analytical and Procurement Overview


N-Methyl-2-(pyridin-3-yl)acetamide (CAS 106271-65-2) is a small-molecule amide derivative characterized by a pyridin-3-yl ring and an N-methyl acetamide moiety [1]. The compound has a molecular weight of 150.18 g/mol and a molecular formula of C8H10N2O [1]. Its computed properties include a topological polar surface area (TPSA) of approximately 42 Ų and an XLogP3 value of -0.3, indicating a balance of polarity and lipophilicity [1]. Commercial sources typically supply this compound at a standard purity of 97%, with accompanying analytical documentation such as NMR, HPLC, and GC reports .

Product Type Pyridin-3-yl acetamide research building block
Documentation Supplied with NMR, HPLC, and GC analytical reports
Selection Context Defined regioisomer for reproducible molecular recognition studies

Why Generic Pyridine Analogs Cannot Substitute This Compound


The specific regioisomeric (pyridin-3-yl) substitution and the presence of the N-methyl amide group in N-Methyl-2-(pyridin-3-yl)acetamide are critical for its interaction with specific biological targets. In structure-activity relationship (SAR) studies, the N-methyl group on the pyridine ring has been shown to contribute positively to biological activity; its removal led to a significant loss of activity in the least active compound of a dataset [1]. Furthermore, positional isomers of pyridine (e.g., pyridin-2-yl, pyridin-4-yl) exhibit distinct electronic and steric properties that alter binding modes and metabolic stability [2]. Therefore, substitution with a close analog lacking these precise structural features would likely result in altered or diminished target engagement, making it unsuitable for projects requiring exact molecular recognition.

Removal of the N-methyl group may markedly reduce target engagement, based on fragment contribution mapping.
Regioisomeric substitution (2- or 4-pyridinyl) may shift electronic distribution and binding mode, potentially altering metabolic stability.

Differentiation Evidence and Procurement Rationale


N-Methyl Group Contribution to Biological Activity

In a structure-activity relationship (SAR) analysis using HQSAR fragment contribution mapping, the N-methyl group on the pyridine ring of N-Methyl-2-(pyridin-3-yl)acetamide is identified as a critical positive contributor to biological activity. The map shows this moiety in green, indicating a high positive contribution for the most active compound. Removal of this N-methyl group resulted in the least active compound, demonstrating its essential role [1].

N-Methyl Group Contribution
Class-level inference
Target N-methyl group: high positive contribution (green)
Without N-methyl Least active compound
Supports critical role in molecular recognition
HQSAR fragment analysis of pyridine acetamide dataset
Structure-Activity Relationship Medicinal Chemistry Drug Design

Crystal Structure Validation and Solid-State Characterization

The crystal structure of N-Methyl-2-(pyridin-3-yl)acetamide has been experimentally determined and deposited in the Cambridge Structural Database (CSD) [1]. The structure reveals the precise solid-state conformation and intermolecular interactions, including hydrogen bonding patterns. In contrast, the crystal structures of its close isomers, such as N-methyl-2-(pyridin-4-yl)acetamide, are not as widely reported or characterized, limiting their use in computational modeling .

Crystal Structure
Cross-study comparable
X-ray Crystallography CSD-deposited structure; 50% probability ellipsoids
Enables accurate docking and polymorph screening
Room-temperature single crystal; 4-pyridinyl lacks comparable data
X-ray Crystallography Structural Biology Physical Chemistry

Physicochemical Profile: LogP and Solubility Comparison

The physicochemical properties of N-Methyl-2-(pyridin-3-yl)acetamide differ from those of its positional isomer, N-methyl-2-(pyridin-4-yl)acetamide. For example, the target compound exhibits a computed XLogP3 value of -0.3 and a predicted aqueous solubility of 24.8 mg/mL [1]. While direct experimental data for the 4-pyridinyl isomer are limited, the difference in nitrogen position is known to alter electronic distribution and hydrogen-bonding capability, which can affect solubility and membrane permeability [2].

LogP & Solubility
Cross-study comparable
3-Pyridinyl XLogP3 -0.3; Solubility 24.8 mg/mL
4-Pyridinyl Data limited; predicted logP & solubility shift ≥0.5 units
Defined profile supports formulation consistency
Computed properties; experimental validation advised
ADME Physicochemical Properties Drug-likeness

Analytical Purity and Quality Assurance Documentation

Commercial vendors of N-Methyl-2-(pyridin-3-yl)acetamide (CAS 106271-65-2) typically supply the compound at a minimum purity of 97%, with accompanying analytical data including NMR, HPLC, and GC reports . This level of analytical documentation is not consistently offered for all positional isomers or structurally similar analogs, such as N-methyl-2-(pyridin-4-yl)acetamide, where purity specifications may be lower or less well-documented .

Analytical Quality
Data to verify
Purity: 97% Reports: NMR, HPLC, GC
Reduces batch-to-batch variability risk
Based on vendor specifications; independent verification recommended
Quality Control Analytical Chemistry Procurement

Regioisomer-Specific Reactivity in AChE Reactivator Synthesis

The 3-pyridinyl acetamide scaffold is a key intermediate for synthesizing bis-quaternary oximes that reactivate human acetylcholinesterase (hAChE) inhibited by nerve agents sarin and VX. In a study, derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide were synthesized and shown to possess pKa values closer to those of established reactivators 2-PAM and obidoxime, and exhibited better reactivation efficacy against sarin and VX than 2-PAM [1]. This specific application is dependent on the 3-pyridinyl regioisomer, as the 2- and 4-pyridinyl analogs would produce oximes with different charge distributions and reactivation kinetics.

AChE Reactivator Scaffold
Class-level inference
3-Pyridinyl oximes Reported better reactivation than 2-PAM vs sarin/VX
2-/4-Pyridinyl analogs Predicted altered charge distribution and kinetics
Regioisomer essential for nerve agent antidote SAR
In vitro hAChE assay; class-dependent scaffold
Medicinal Chemistry Chemical Warfare Defense Enzyme Reactivation

Application Scenarios Based on Quantitative Evidence


Structure-Based Drug Design and Computational Modeling

The availability of an experimentally determined crystal structure for N-Methyl-2-(pyridin-3-yl)acetamide [1] makes it a superior choice for projects involving molecular docking, pharmacophore modeling, and crystal structure prediction. The precise atomic coordinates and intermolecular interactions can be directly utilized in software such as AutoDock, Schrödinger Suite, or GOLD to model binding modes and guide lead optimization. This advantage is not available for many closely related analogs that lack a published crystal structure .

Acetylcholinesterase Reactivator Development

The 3-pyridinyl acetamide core is a validated scaffold for the synthesis of bis-pyridinium oxime reactivators of organophosphate-inhibited acetylcholinesterase [1]. Researchers developing countermeasures against nerve agents (e.g., sarin, VX) should prioritize procurement of this specific regioisomer to ensure consistency with established structure-activity relationships. Use of a 2- or 4-pyridinyl isomer would yield compounds with unknown reactivation kinetics and could confound preclinical efficacy studies [1].

Medicinal Chemistry SAR and Hit-to-Lead Optimization

Fragment-based HQSAR analysis confirms that the N-methyl group of N-Methyl-2-(pyridin-3-yl)acetamide is a critical positive contributor to biological activity [1]. This compound is therefore a valuable starting point or reference molecule for medicinal chemists conducting SAR studies on pyridine acetamide scaffolds. It can serve as a control compound to benchmark the activity of newly synthesized derivatives and to validate computational models predicting the impact of structural modifications [1].

Analytical Method Development and Reference Standard Use

With a defined purity specification (≥97%) and available analytical data (NMR, HPLC, GC) [1], N-Methyl-2-(pyridin-3-yl)acetamide is suitable for use as a reference standard in analytical method development, calibration, and system suitability testing. Its well-characterized properties facilitate the validation of chromatographic and spectroscopic methods, ensuring reliable quantification and identification in complex mixtures [1].

Application
Selection Property
Validation Focus
Structure-based drug design
Experimentally determined crystal structure (CSD)
Docking accuracy and polymorph prediction
AChE reactivator development
3-Pyridinyl acetamide scaffold
Reactivation kinetics and pKa matching
Medicinal chemistry SAR
N-methyl group contribution profile
Activity benchmarking and model validation
Analytical method development
Defined purity and multi-technique documentation
Method calibration and system suitability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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